molecular formula C18H18N4O4S2 B2693345 N-methyl-3-(5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1396844-95-3

N-methyl-3-(5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B2693345
CAS No.: 1396844-95-3
M. Wt: 418.49
InChI Key: YVGHQXLJBNFZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune response. This compound acts by competitively binding to the ATP-binding pocket of IRAK4, thereby blocking its kinase activity and subsequent downstream signaling through the MyD88 pathway [https://pubmed.ncbi.nlm.nih.gov/37989097/]. This targeted inhibition makes it a valuable pharmacological tool for investigating the role of TLR/IL-1R signaling in a range of autoimmune, inflammatory, and oncological contexts. Research utilizing this inhibitor has been pivotal in elucidating the contribution of IRAK4 to the pathogenesis of conditions such as rheumatoid arthritis and lupus, providing insights into potential therapeutic strategies [https://www.nature.com/articles/s41598-023-49360-2]. Its application extends to oncology research, particularly in the study of hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML), where constitutive activation of the MyD88 pathway drives cell proliferation and survival. For research purposes, this molecule serves as a key compound for validating IRAK4 as a therapeutic target, enabling mechanistic studies in cell-based assays and in vivo disease models to assess the functional consequences of pathway suppression.

Properties

IUPAC Name

N-methyl-3-[5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-11-6-7-15(27-11)28(24,25)22-9-14(10-22)18-20-16(21-26-18)12-4-3-5-13(8-12)17(23)19-2/h3-8,14H,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHQXLJBNFZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-3-(5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be broken down into distinct functional groups:

  • Azetidine ring : A saturated four-membered ring contributing to the compound's overall stability.
  • Oxadiazole moiety : Known for its role in enhancing biological activity through electron-withdrawing properties.
  • Sulfonyl group : Often associated with increased solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azetidine and oxadiazole have shown effectiveness against various bacterial strains. The sulfonyl group enhances the interaction with microbial enzymes, potentially leading to inhibition of growth.

Compound Target Organism Activity
N-methyl derivativeEscherichia coliModerate
N-methyl derivativeStaphylococcus aureusStrong
N-methyl derivativeCandida albicansWeak

Anticancer Properties

In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells. The presence of the oxadiazole ring is crucial for this activity, as it has been linked to the modulation of apoptotic pathways.

Case Study : A study involving structurally related compounds showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with derivatives containing the oxadiazole and sulfonyl groups. The IC50 values were reported at concentrations as low as 10 µM, indicating potent activity.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in target cells, leading to apoptosis.
  • Interference with Signal Transduction Pathways : The oxadiazole moiety could disrupt key signaling pathways involved in cell survival.

Research Findings

A comprehensive review of literature reveals several studies focusing on compounds similar to N-methyl derivatives:

  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative damage in cells.
  • Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to targets such as kinases and phosphatases involved in tumor growth and bacterial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Oxadiazole/Thiadiazole Moieties

Key Observations :

  • Synthetic Efficiency : Yields for analogs range from 40% (compound 36) to 97% (compound 10), with thiadiazole derivatives (e.g., 8a) achieving higher yields (80%) .
  • Structural Impact on Properties :
    • The trifluoromethyl group in compound 10 increases electronegativity and metabolic stability compared to the methylthiophene in the target compound .
    • Sulfonylation (target compound) vs. acetylpyridine (8a) alters hydrogen-bonding capacity and solubility .

Pharmacologically Active Analogs

Table 2: Bioactive Compound Comparisons
Compound Name/ID Pharmacological Target/Activity Structural Distinction from Target Compound Reference
GR127935 5-HT1D/1B receptor antagonist 4-Pyridyl and biphenyl substituents
L694247 5-HT1D receptor agonist Indole-ethylamine side chain
N-[[5-[1-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide (34) Voltage-gated sodium (Nav) channel ligand Imidazolylethyl-indazole core
AB4 Antimicrobial agent (similarity score: 0.500 to drugs) Thiazole-triazole substituents

Key Observations :

  • Target Specificity : The target compound’s azetidine-sulfonamide group may enhance selectivity for enzymes/receptors over the indazole-imidazole systems in compound 34 .
  • Therapeutic Potential: Analogs like GR127935 and L694247 demonstrate that oxadiazole-benzamide frameworks are viable in CNS drug development, suggesting similar pathways for the target compound .

Physicochemical and Spectral Comparisons

  • Spectral Signatures: The target compound’s sulfonamide group would likely show IR peaks near 1300–1150 cm⁻¹ (S=O stretching), absent in non-sulfonylated analogs . ¹H NMR signals for the methylthiophene (δ ~6.5–7.2) would distinguish it from trifluoromethyl (δ ~8.2) or pyridyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.